N-[2-(3-bromophenyl)-1,1-dimethylethyl]-2-chloroacetamide
Overview
Description
N-[2-(3-bromophenyl)-1,1-dimethylethyl]-2-chloroacetamide is a chemical compound characterized by its bromophenyl group and chloroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 3-bromophenylacetonitrile with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, forming the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of N-[2-(3-bromophenyl)-1,1-dimethylethyl]-2-chloroacetamide may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-[2-(3-bromophenyl)-1,1-dimethylethyl]-2-chloroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the chloroacetamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-bromophenyl-1,1-dimethylethyl-2-chloroacetamide carboxylic acids or esters.
Reduction: Formation of 3-bromophenyl-1,1-dimethylethyl-2-chloroacetamide amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(3-bromophenyl)-1,1-dimethylethyl]-2-chloroacetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which N-[2-(3-bromophenyl)-1,1-dimethylethyl]-2-chloroacetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[2-(3-bromophenyl)-1,1-dimethylethyl]-2-chloroacetamide is similar to other bromophenyl derivatives and chloroacetamide compounds. its unique structural features, such as the 1,1-dimethylethyl group, distinguish it from other compounds in its class. Similar compounds include:
N-(2-bromophenyl)acetamide
N-(3-bromophenyl)acetamide
2-chloro-N-(2-bromophenyl)acetamide
These compounds share structural similarities but may exhibit different biological activities and applications due to variations in their molecular structures.
Properties
IUPAC Name |
N-[1-(3-bromophenyl)-2-methylpropan-2-yl]-2-chloroacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO/c1-12(2,15-11(16)8-14)7-9-4-3-5-10(13)6-9/h3-6H,7-8H2,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBWKEZEFCVJRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)Br)NC(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501198330 | |
Record name | N-[2-(3-Bromophenyl)-1,1-dimethylethyl]-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501198330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
808769-15-5 | |
Record name | N-[2-(3-Bromophenyl)-1,1-dimethylethyl]-2-chloroacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=808769-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-(3-Bromophenyl)-1,1-dimethylethyl]-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501198330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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